(3-Oxo-hept-6-enyl)-carbamic acid tert-butyl ester

Chemical Purity Process Chemistry Procurement Specification

(3-Oxo-hept-6-enyl)-carbamic acid tert-butyl ester (CAS 780754-94-1) is a synthetic organic compound belonging to the class of N-Boc-protected amino ketones, characterized by the molecular formula C12H21NO3 and a molecular weight of 227.30 g/mol. The molecule features a terminal alkene on a seven-carbon chain, a ketone at the C-3 position, and an amine protected by a tert-butoxycarbonyl (Boc) group.

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
Cat. No. B12843022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Oxo-hept-6-enyl)-carbamic acid tert-butyl ester
Molecular FormulaC12H21NO3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC(=O)CCC=C
InChIInChI=1S/C12H21NO3/c1-5-6-7-10(14)8-9-13-11(15)16-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,13,15)
InChIKeyVCTWOBCOVYKATE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Oxo-hept-6-enyl)-carbamic Acid Tert-Butyl Ester: A Dual-Functional Boc-Protected Amino Ketone Intermediate


(3-Oxo-hept-6-enyl)-carbamic acid tert-butyl ester (CAS 780754-94-1) is a synthetic organic compound belonging to the class of N-Boc-protected amino ketones, characterized by the molecular formula C12H21NO3 and a molecular weight of 227.30 g/mol . The molecule features a terminal alkene on a seven-carbon chain, a ketone at the C-3 position, and an amine protected by a tert-butoxycarbonyl (Boc) group . These three distinct functional groups make it a versatile intermediate for constructing complex molecular architectures via orthogonal synthetic transformations.

Why Generic Substitution of (3-Oxo-hept-6-enyl)-carbamic Acid Tert-Butyl Ester is Not Straightforward


Superficially similar carbamic acid tert-butyl esters, such as the saturated analog (3-oxoheptyl)-carbamic acid tert-butyl ester or the corresponding aldehyde (Boc-NH-hept-6-enal), cannot be simply interchanged in a synthetic route without risking substantial alterations in reaction outcome. The combination of the C-3 ketone and the terminal alkene within the same hept-6-enyl chain enables unique reactivity profiles, such as chemoselective transformations and participation in specific cyclization manifolds, that are not accessible with either the fully saturated chain or the aldehyde variant . Substituting this intermediate would necessitate a complete re-optimization of subsequent synthetic steps, directly impacting project timelines, chemical yields, and overall process robustness.

Evidence-Based Differentiation Guide for (3-Oxo-hept-6-enyl)-carbamic Acid Tert-Butyl Ester


Assured High Purity Reduces Risk in Multi-Step Synthesis

The target compound is commercially available with a certified purity of 'Not Less Than (NLT) 98%' , which is a critical quality benchmark for a synthetic intermediate. This specification directly matches or exceeds the purity level of its closest commercially available aldehyde analog, N-Boc-(+/-)-3-aminohept-6-ene-al, which is typically offered at a lower purity of 95% . The 3% higher guaranteed purity for the target compound reduces the burden of impurities that could propagate through a multi-step synthesis, potentially leading to higher yields of the final active pharmaceutical ingredient (API) and simplifying downstream purification procedures.

Chemical Purity Process Chemistry Procurement Specification

Ketone Enables Chemoselective Transformations Over Aldehyde Analogs

The C-3 ketone functionality in the target compound provides a distinct reactivity advantage over the corresponding aldehyde analog, Boc-NH-hept-6-enal (CAS 1455442-29-1). In peptide and peptidomimetic synthesis, ketones are less electrophilic than aldehydes, allowing for highly chemoselective reactions such as reductive amination with amines in the presence of a base-labile Boc group without triggering unwanted aldol condensations, a common side reaction with aldehyde substrates . This inherent chemoselectivity allows for a broader range of compatible reaction conditions and a higher tolerance of sensitive functional groups in the target molecule.

Chemoselectivity Synthetic Methodology Protecting Group Chemistry

Terminal Alkene Provides a 'Click Chemistry' Handle Absent in Saturated Analogs

The terminal alkene in the hept-6-enyl chain of the target compound serves as a latent synthetic handle that is completely absent in the corresponding saturated analog, (3-oxoheptyl)-carbamic acid tert-butyl ester. This alkene enables specific high-yielding reactions such as thiol-ene 'click' coupling for bioconjugation or participation in exo-hept-6-enyl radical cyclizations for constructing complex N-heterocyclic pyranoside scaffolds [1]. The saturated analog offers no comparable pathway for late-stage diversification or cyclization, making the target compound a functionally superior choice for the synthesis of complex, architecturally rich molecules.

Click Chemistry Bioconjugation Radical Cyclization

Standard Boc Protection Ensures Predictable Deprotection Kinetics in Acidic Media

The tert-butyl carbamate (Boc) protecting group on the target compound's amine follows well-established, quantitative deprotection kinetics under standard acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane). This contrasts with other N-protecting group strategies, such as the benzyloxycarbonyl (Cbz) group, which requires hydrogenolysis and is incompatible with substrates containing alkene functionalities like the target compound's hept-6-enyl chain [1]. Using a compound with a non-standard protecting group would introduce uncertainty in deprotection yields and necessitate method development. The Boc group ensures near-quantitative and predictable deprotection, a critical parameter for process robustness.

Protecting Group Strategy Peptide Synthesis Analytical Chemistry

High-Impact Application Scenarios for (3-Oxo-hept-6-enyl)-carbamic Acid Tert-Butyl Ester


Synthesis of Complex N-Heterocyclic Pyranosides via Radical Cyclization

This scenario is directly enabled by the terminal alkene of the hept-6-enyl chain. The target compound can be deployed as a radical acceptor in an exo-hept-6-enyl radical cyclization to construct stereodefined N-glycosides. The high purity (NLT 98%) of the starting material is critical for achieving the high diastereoselectivities reported in these reactions, as impurities could interfere with radical chain propagation [1]. This application is impossible with the saturated analog, making the target compound the only viable choice for this methodology.

Construction of Peptidomimetic Protease Inhibitor Scaffolds

The orthogonal functionality—Boc-protected amine, ketone, and terminal alkene—makes this compound a strategic building block for peptidomimetics. For instance, the ketone can be chemoselectively reduced to a chiral alcohol as a transition-state analog isostere for aspartyl proteases, while the alkene can be used for subsequent palladium-catalyzed cross-couplings to install aromatic or heteroaromatic P1/P2' moieties . The assured high purity reduces the risk of by-product formation during this multi-step sequence, ensuring a higher overall yield of the final bioactive molecule.

Development of Antibody-Drug Conjugate (ADC) Linker Systems

The terminal alkene is a prime functional group for thiol-ene click chemistry, a robust method for attaching the compound to a cysteine-engineered antibody. After deprotection of the Boc group, the resulting primary amine can be coupled to a cytotoxic payload via a self-immolative linker, while the ketone can serve as a second attachment point for branched constructs. The commercial availability of the compound with certified purity simplifies the regulatory quality control aspect of early-stage ADC research and development [2].

Process Chemistry Route Scouting for Statin Analog Intermediates

The core 3-oxo-hept-6-enoate structure is a common motif found in the side chain of synthetic statins. This compound serves as a protected version of the 3,5-dihydroxyhept-6-enoic acid moiety. Its use simplifies the synthesis of statin analogs by allowing for a chemoselective reduction of the ketone to set a key chiral alcohol stereocenter, followed by orthogonal deprotection and chain elongation. The decision to procure this specific intermediate over a less pure or less-functionalized analog can directly impact the efficiency of a route scouting program aimed at discovering new HMG-CoA reductase inhibitors [3].

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